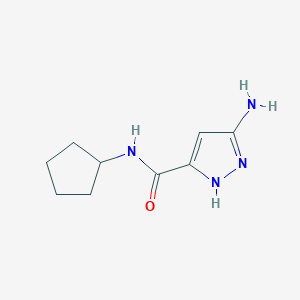
4-Aminophenylhistamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenylhistamine is an organic compound that belongs to the class of histamine derivatives It is characterized by the presence of an amino group attached to the phenyl ring of histamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenylhistamine typically involves the reduction of 4-nitrophenylhistamine. The process begins with the nitration of phenylhistamine to produce 4-nitrophenylhistamine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenylhistamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Aminophenylhistamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of histamine receptors.
Industry: Utilized in the production of dyes and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Aminophenylhistamine involves its interaction with histamine receptors, particularly the H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses, including vasodilation, gastric acid secretion, and neurotransmission. The molecular targets include G-protein coupled receptors, which activate downstream signaling pathways .
Comparaison Avec Des Composés Similaires
4-Aminobiphenyl: Another amine derivative with similar structural features but different applications.
4-Aminophenylmercuric acetate: Used in experimental biology and chemistry for different purposes.
Uniqueness: 4-Aminophenylhistamine is unique due to its specific interaction with histamine receptors and its potential therapeutic applications. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in both scientific research and industry .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
4-N-[2-(1H-imidazol-5-yl)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H14N4/c12-9-1-3-10(4-2-9)14-6-5-11-7-13-8-15-11/h1-4,7-8,14H,5-6,12H2,(H,13,15) |
Clé InChI |
MTRHGNCLBJHFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NCCC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
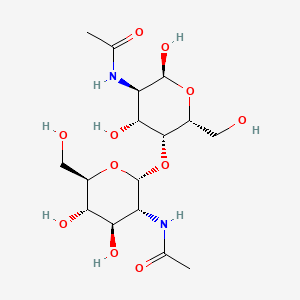
![2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester](/img/structure/B13841394.png)
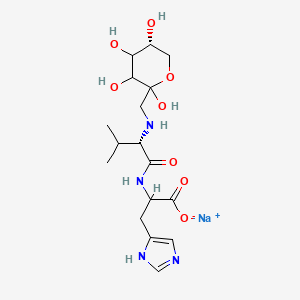
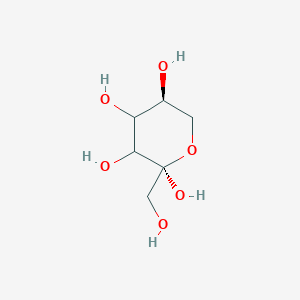
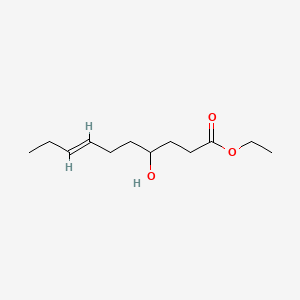
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
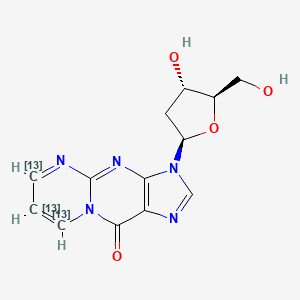
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
